N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(16)15-12(2,3)7-9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTFZSPFRXTAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and 2-methylpropan-2-ol.
Formation of Intermediate: The aniline derivative undergoes a Friedel-Crafts alkylation with 2-methylpropan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow reactors for the alkylation step and automated systems for the acetylation process to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antiparasitic Activity
Recent studies have indicated that derivatives of N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide exhibit significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a related compound demonstrated an effective concentration (EC50) of 260 nM in vitro, indicating its potential as a lead compound for further development .
Pharmacokinetics and Efficacy Studies
Pharmacokinetic studies have shown that compounds similar to this compound can penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system infections. For example, in rodent models, one compound from the same series showed promising results with good brain penetration ratios .
Table 1: Pharmacokinetic Data Summary
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI mice | PO | 10 | 33 | 0.5 | 5700 |
| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN mice | IP | 10 | 3800 | 0.5 | 1,000,000 |
This table summarizes the pharmacokinetic profiles observed in different mouse models, highlighting the differences between oral and intraperitoneal administration routes.
Case Studies
Several studies have explored the efficacy of this compound derivatives against T. brucei. Notably:
- Study A : Demonstrated complete cure in NMRI mice after treatment with a related compound at specific dosing regimens without relapse over a follow-up period of 30 days.
- Study B : Investigated the compound's performance in HRN mice where higher exposure led to toxicity but also highlighted the potential for active metabolites contributing to therapeutic effects.
These findings suggest that while efficacy can be achieved, careful consideration of dosing and metabolic pathways is essential for optimizing therapeutic outcomes.
Mechanism of Action
The mechanism by which N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide exerts its effects depends on its application:
Pharmacological Action: It may interact with specific receptors or enzymes, altering their activity. The chloro and fluoro groups can enhance binding affinity and selectivity.
Biochemical Pathways: It can modulate pathways involving neurotransmitters or other signaling molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-fluorophenyl)acetamide: Lacks the 2-methylpropan-2-yl group, which may affect its pharmacokinetic properties.
N-(4-Chloro-3-fluorophenyl)-2-methylpropanamide: Similar structure but different functional groups, leading to varied reactivity and applications.
Uniqueness
N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its stability and reactivity, making it a valuable compound for diverse applications.
Biological Activity
N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide, also known by its chemical identifier CAS 1542259-91-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H15ClFNO
- Molecular Weight : 245.7 g/mol
- Structure : The compound features a chloro and fluorine substitution on a phenyl ring, which may influence its biological interactions.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that are crucial for cell growth and survival.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against specific bacterial strains, potentially making it useful in treating infections.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antibiotic agent. -
Cytotoxic Effects on Cancer Cells :
In vitro experiments demonstrated that the compound induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent. -
Receptor Interaction Studies :
Research involving receptor binding assays showed that the compound modulates activity at certain G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
Q & A
Q. What are the optimal synthetic routes for preparing N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide, and how can reaction conditions be optimized?
Methodology :
- The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-chloro-4-fluoroaniline derivatives with acetylating agents (e.g., acetyl chloride) in dichloromethane or toluene under controlled temperatures (273 K) with a base like triethylamine to neutralize HCl byproducts .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1 molar ratio of reactants) and solvent polarity to minimize side products. Post-reaction, use extraction (dichloromethane/NaHCO₃) and recrystallization (toluene) for purification .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?
Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for 4-chloro-3-fluorophenyl group) and acetamide methyl groups (δ 1.8–2.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the propan-2-yl moiety .
- IR : Look for C=O stretch (~1650 cm⁻¹) of the acetamide and C-F/C-Cl stretches (1100–600 cm⁻¹).
- MS : Confirm molecular ion [M+H]⁺ at m/z 256.7 (C₁₂H₁₄ClFNO) and fragment peaks (e.g., loss of CH₃CO group at m/z 197) .
Q. What methods are recommended for assessing the purity of this compound in academic research?
Methodology :
- HPLC : Use a C18 column with a mobile phase (acetonitrile/water, 70:30) and UV detection at 254 nm. Purity ≥98% is achievable via recrystallization .
- Melting Point : Compare experimental values (e.g., 421 K for analogous acetamides) with literature to detect impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Methodology :
-
Grow single crystals via slow evaporation (toluene/ethanol). Use SHELXL for refinement, focusing on the dihedral angle between the 4-chloro-3-fluorophenyl and acetamide groups. Validate bond lengths (C-Cl: ~1.74 Å; C-F: ~1.35 Å) against standard databases .
-
Example Data Table :
Bond Length (Å) C-Cl (aromatic) 1.73 C=O (acetamide) 1.22 C-F 1.34
Q. How should researchers address contradictory data between computational models and experimental results (e.g., dipole moments, tautomerism)?
Methodology :
Q. What strategies are effective in analyzing the role of the 4-chloro-3-fluorophenyl substituent in biological activity?
Methodology :
- Conduct SAR studies by synthesizing analogs (e.g., replacing Cl/F with other halogens). Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinases). Correlate logP values (calculated via ChemDraw) with bioactivity .
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
